![molecular formula C13H14N2O B1357071 N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine CAS No. 871825-60-4](/img/structure/B1357071.png)
N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine
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Overview
Description
“N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine” is a chemical compound with the molecular formula C13H14N2O . It has been used in the synthesis and characterization of a new series of derivatives of iodonisoxetine, a known radioiodinated probe .
Synthesis Analysis
The synthesis of compounds similar to “N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Chemodivergent Synthesis
This compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Synthesis of N-(Pyridin-2-yl)imidates
A green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has been reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
C-Abl Inhibitors
The compound has been discovered as a derivative of 4-methyl-3-(pyridin-2-ylamino)benzamide, which acts as a C-Abl inhibitor with potential neuroprotective effect .
Fungicidal Activity
The compound has been used in the design and synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity .
Mechanism of Action
- Indole derivatives containing pyridine moieties have diverse biological activities. For instance, some pyrimidine derivatives exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties .
- Given its structural similarity to other pyrimidine derivatives, it might impact pathways related to cell proliferation, inflammation, or fibrosis .
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
N-methyl-1-(3-pyridin-2-yloxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-10-11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h2-9,14H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPWSCXLHMBFPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594593 |
Source
|
Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine | |
CAS RN |
871825-60-4 |
Source
|
Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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